molecular formula C9H9NO B2738625 7-methyl-1H-indol-5-ol CAS No. 53233-87-7

7-methyl-1H-indol-5-ol

Cat. No.: B2738625
CAS No.: 53233-87-7
M. Wt: 147.177
InChI Key: IGYHZJNICRWVJU-UHFFFAOYSA-N
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Description

7-methyl-1H-indol-5-ol is a derivative of indole, a bicyclic aromatic heterocyclic organic compound. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound this compound features a methyl group at the seventh position and a hydroxyl group at the fifth position on the indole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to prepare 7-methyl-1H-indol-5-ol. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . These methods can be adapted to introduce the methyl and hydroxyl groups at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves catalytic processes and optimized reaction conditions to achieve high yields and purity. Catalysts such as palladium or copper can be used to facilitate the formation of the indole ring and subsequent functionalization . Additionally, biotechnological approaches using microbial fermentation have been explored for the production of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-methyl-1H-indole-5-carbaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 7-methyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their functions . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of 7-methyl-1H-indol-5-ol, featuring a similar bicyclic structure but without the methyl and hydroxyl groups.

    5-hydroxyindole: Similar to this compound but lacks the methyl group.

    7-methylindole: Similar to this compound but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both the methyl and hydroxyl groups, which can significantly influence its chemical properties and biological activities. These functional groups can enhance its solubility, reactivity, and ability to interact with biological targets compared to other indole derivatives .

Properties

IUPAC Name

7-methyl-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-8(11)5-7-2-3-10-9(6)7/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYHZJNICRWVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53233-87-7
Record name 7-methyl-1H-indol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium nitrosodisulfonate (46.1 g, 172 mmol) was added to a 0.1 M aqueous solution of sodium phosphate at pH=7 (1 L) at room temperature. 7-Methylindoline (CAS #: 65673-86-1) (10.4 g, 78 mmol) was dissolved in 100 mL of acetone and added to the reaction in one portion at room temperature. After 30 minutes the reaction was diluted with ethyl acetate and the organic layer was separated. The aqueous layer was then extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered and concentrated. The resulting residue was absorbed onto silica and then purified by silica gel flash chromatography (0-50% ethyl acetate in heptanes) to provide the title compound. MS (ESI+) m/z 148.08 (M+H).
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